Zinc-DTPA - 23759-24-2

Zinc-DTPA

Catalog Number: EVT-445771
CAS Number: 23759-24-2
Molecular Formula: C14H18N3O10Zn-3
Molecular Weight: 453.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
An iron chelating agent with properties like EDETIC ACID. DTPA has also been used as a chelator for other metals, such as plutonium.
Source and Classification

Zinc-DTPA is classified as a chelating agent, specifically a metal ion chelator. It is derived from diethylenetriaminepentaacetic acid, which is known for its ability to form stable complexes with metal ions. The compound is often used in medical settings for detoxification purposes, particularly in cases of heavy metal poisoning. Zinc-DTPA can be synthesized in various crystalline forms, enhancing its usability in different applications .

Synthesis Analysis

The synthesis of Zinc-DTPA typically involves the reaction of diethylenetriaminepentaacetic acid with zinc oxide in the presence of sodium hydroxide. The process can be summarized as follows:

  1. Reactants Preparation: A solution containing diethylenetriaminepentaacetic acid is prepared.
  2. Reaction Setup: Zinc oxide is added to the solution at an equimolar ratio.
  3. Alkalization: Sodium hydroxide is introduced to adjust the pH to around 7.3, facilitating the formation of the trisodium salt of the zinc complex.
  4. Evaporation: The resulting solution may be evaporated under reduced pressure to yield a solid product, which can be further purified if necessary .
C14H23N3O10+ZnO+3NaOHNa3[Zn C14H22N3O10)]+3H2O\text{C}_{14}\text{H}_{23}\text{N}_3\text{O}_{10}+\text{ZnO}+3\text{NaOH}\rightarrow \text{Na}_3[\text{Zn C}_{14}\text{H}_{22}\text{N}_3\text{O}_{10})]+3\text{H}_2\text{O}
Molecular Structure Analysis

The molecular structure of Zinc-DTPA can be described by its empirical formula C14H18N3Na3O10Zn\text{C}_{14}\text{H}_{18}\text{N}_3\text{Na}_3\text{O}_{10}\text{Zn}. The compound features a central zinc ion coordinated by four carboxylate groups from the diethylenetriaminepentaacetic acid backbone. This structure allows for strong binding with metal ions due to the presence of multiple donor atoms (nitrogen and oxygen) that stabilize the complex.

The coordination geometry around the zinc ion is typically octahedral, with the carboxylate groups occupying the axial positions and nitrogen atoms from the amine groups in equatorial positions .

Chemical Reactions Analysis

Zinc-DTPA participates in various chemical reactions primarily involving metal ion chelation. It can effectively bind to free zinc ions in solution, preventing them from participating in unwanted reactions. In biological systems, Zinc-DTPA can also interact with other metal ions such as lead and cadmium, facilitating their excretion from the body.

The chelation reaction can be simplified as follows:

Zn2++DTPA4[Zn DTPA ]2\text{Zn}^{2+}+\text{DTPA}^{4-}\rightarrow [\text{Zn DTPA }]^{2-}

This reaction highlights how Zinc-DTPA captures zinc ions through coordination bonds, forming a stable complex that reduces metal ion toxicity .

Mechanism of Action

Zinc-DTPA functions primarily as a chelator by binding to free metal ions in biological systems. Its mechanism of action involves:

  1. Metal Ion Binding: The compound selectively binds to toxic heavy metals and radionuclides through its nitrogen and oxygen donor atoms.
  2. Complex Stabilization: The formation of stable complexes prevents these metals from interacting with biological macromolecules, thereby mitigating their toxic effects.
  3. Excretion Facilitation: Once bound, these complexes are more easily excreted from the body through renal pathways, reducing metal accumulation .

This mechanism is particularly valuable in treating heavy metal poisoning and reducing radiation exposure from radioactive isotopes.

Physical and Chemical Properties Analysis

Zinc-DTPA exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 453.5 g/mol.
  • Solubility: Highly soluble in water due to its ionic nature.
  • Stability: Stable under physiological conditions but sensitive to extreme pH levels.
  • Appearance: Typically appears as a white crystalline powder or light blue solution when dissolved.

These properties make Zinc-DTPA suitable for various applications in medicine and environmental science .

Applications

Zinc-DTPA has diverse applications across several fields:

  1. Medical Use: Primarily used for treating heavy metal poisoning (e.g., lead or cadmium) and as a radioprotective agent against radioactive isotopes like plutonium.
  2. Agricultural Applications: Utilized as a soil amendment to enhance zinc availability for crops; it helps extract micronutrients from soils for plant uptake.
  3. Analytical Chemistry: Employed as a chelating agent in various analytical methods for determining metal concentrations in environmental samples .
Introduction to Zinc-DTPA

Chemical and Structural Characterization of Zinc-DTPA

Zinc-DTPA (chemical formula: C₁₄H₁₈N₃O₁₀Zn³⁻; systematic IUPAC name: zinc(2+) trisodium 2-[bis({2-[bis(carboxymethyl)amino]ethyl})amino]acetate) comprises a diethylenetriamine backbone modified with five carboxymethyl groups and coordinated with zinc ions. The molecule has an average molecular mass of 522.66 Da (monoisotopic: 520.997669 Da), forming a stable anionic complex in solution [5]. Structural analyses reveal Zinc-DTPA functions as an octadentate ligand, with coordination sites comprising three nitrogen atoms from the amine groups and five oxygen atoms from carboxylate moieties. This extensive coordination capacity creates exceptionally stable metal-ligand complexes, particularly with +3 and +4 valence cations [8].

Computational modeling and spectroscopic analyses (including ¹³C nuclear magnetic resonance and infrared spectroscopy) demonstrate that Zinc-DTPA adopts a complex stereochemistry with trans O–Zn–N, O–Zn–O and N–Zn–N bonding configurations. The zinc ion resides in a distorted octahedral environment, with two carboxylate groups remaining non-complexed in the typical binding mode. This structural arrangement contributes to the molecule's remarkable complexation stability constant (log K ≈ 29 for plutonium(IV)), approximately 100-fold greater than that of ethylenediaminetetraacetic acid analogs [3] [8]. Mass spectrometry analyses confirm a strict 1:1 metal-to-ligand stoichiometry at m/z 454 for the zinc complex, with elemental analysis (carbon, hydrogen, nitrogen) validating the predicted composition [3].

Table 1: Coordination Properties of Zinc Trisodium Diethylenetriaminepentaacetate

PropertySpecification
Coordination Sites8 (3 nitrogen, 5 oxygen)
Metal-Ligand Stoichiometry1:1 (zinc:DTPA)
Charge at Physiological pH-3 (penta-anionic form)
Molecular GeometryDistorted octahedral around zinc center
Stability Constant (log K)~29 for Pu(IV) complexes
Chelate Ring FormationFive 5-membered rings upon full complexation

The crystalline solid exhibits limited aqueous solubility (<0.5 g/100 mL), necessitating pharmaceutical formulations as sterile aqueous solutions for clinical administration. When complexed with radionuclides, the resulting metal-Zinc-DTPA complexes display enhanced water solubility and renal clearance profiles compared to free radionuclides. This property directly enables the therapeutic decorporation mechanism through urinary elimination [4] [8]. The molecule's structural similarity to gadolinium-DTPA (a magnetic resonance imaging contrast agent) further highlights its versatile coordination chemistry, though Zinc-DTPA remains specialized for heavy metal sequestration rather than diagnostic applications [8].

Historical Development and Regulatory Approvals

The development of Zinc-DTPA as a medical countermeasure spans five decades of research into radiation accidents and nuclear weapon proliferation risks. Initial investigational use of diethylenetriaminepentaacetate compounds began during the 1960s, primarily utilizing the calcium salt form under investigational new drug protocols managed by the Radiation Emergency Assistance Center/Training Site. For decades, these chelators remained accessible only through emergency investigational protocols due to the ethical impossibility of conducting controlled clinical trials with radioactive contaminants [2].

The regulatory landscape transformed significantly following the September 15, 2003, Federal Register announcement (68 FR 53984) wherein the United States Food and Drug Administration concluded that both calcium trisodium diethylenetriaminepentaacetate and Zinc-DTPA, when manufactured under approved conditions, demonstrate sufficient safety and efficacy for treating internal contamination with plutonium, americium, or curium. This determination emerged from systematic analysis of 646 medical case reports spanning 40 years of accidental exposures, maintained in the Radiation Emergency Assistance Center/Training Site database. Among 18 extensively documented cases, Zinc-DTPA and calcium trisodium diethylenetriaminepentaacetate administration increased urinary elimination of radionuclides by an average factor of 39, establishing the biological proof-of-concept for decorporation therapy [2].

Formal approval materialized on April 14, 2004, when Zinc-DTPA received New Drug Application authorization under the brand name Pentetate Zinc Trisodium, followed by calcium trisodium diethylenetriaminepentaacetate approval. This regulatory milestone represented the culmination of collaborative efforts between government agencies and pharmaceutical developers to address the critical preparedness gap for radiological emergencies. The approval pathway established a novel regulatory precedent by utilizing observational human data from radiation accidents rather than conventional randomized trials, acknowledging the impracticality and ethical constraints of deliberate radionuclide exposure studies [2] [5] [8].

Table 2: Regulatory Milestones for Zinc Trisodium Diethylenetriaminepentaacetate

YearDevelopment Milestone
1960sInitial investigational use of diethylenetriaminepentaacetate salts for radiation accidents
2003FDA determination of safety and efficacy based on Radiation Emergency Assistance Center/Training Site database (646 cases)
2004Formal New Drug Application approval (April 14)
2015FDA label updates regarding pregnancy recommendations (January 9)
2018Strategic National Stockpile inclusion for radiological emergency response

Internationally, Zinc-DTPA maintains similar recognition as a vital medical countermeasure. The compound appears on the World Health Organization's Essential Medicines List for radiation emergencies and is stockpiled by numerous governments as part of comprehensive radiological response planning. Current production primarily occurs under pharmaceutical manufacturing standards to ensure sterility, purity, and precise concentration required for parenteral and inhalation administration [4] [8].

Role in Decorporation Therapy for Radioactive Contaminants

Zinc-DTPA functions through ion exchange mechanisms to sequester circulating transuranic elements, particularly plutonium (atomic number 94), americium (95), and curium (96). The molecule's high binding affinity (formation constant ≈10²⁹) enables displacement of zinc ions by these radioactive cations, forming stable, water-soluble complexes that undergo rapid renal clearance. This decorporation process significantly reduces the radiological burden by preventing redistribution to critical organs, particularly the bone matrix and liver, where incorporated radionuclides deliver persistent ionizing radiation [2] [4] [8].

Treatment protocols strategically employ Zinc-DTPA as maintenance therapy following initial calcium trisodium diethylenetriaminepentaacetate administration. Clinical evidence establishes that while calcium trisodium diethylenetriaminepentaacetate demonstrates superior efficacy within the first 24 hours post-exposure (enhancing elimination approximately 39-fold), Zinc-DTPA provides equivalent decorporation efficacy thereafter. Crucially, Zinc-DTPA induces significantly less depletion of essential endogenous metals—particularly zinc, magnesium, and manganese—making it preferable for extended treatment regimens lasting weeks to months. This differential trace metal depletion profile stems from Zinc-DTPA's pre-bound zinc ion, which reduces the molecule's avidity for essential biological metals while maintaining affinity for higher-valence transuranic elements [2] [4].

The clinical deployment strategy involves specific administration routes tailored to exposure circumstances:

  • Intravenous Delivery: Preferred for systemic contamination from multiple exposure routes (inhalation, wounds, ingestion), ensuring immediate systemic distribution. The chelator-radionuclide complex formation occurs in circulation, with subsequent renal elimination [4].
  • Nebulized Aerosol: Optimal for pure inhalation exposures, providing direct pulmonary chelation. Particle size distribution studies confirm effective alveolar deposition when nebulized, with mass median aerodynamic diameters between 1-5 μm enabling deep lung penetration. Both jet and ultrasonic nebulizers efficiently generate respirable aerosols across various Zinc-DTPA concentrations without altering particle size distribution characteristics [7].
  • Wound Irrigation: Utilized for localized contamination, often combined with lidocaine for comfort and vasoconstriction. The solution facilitates direct chelation at contamination sites before systemic absorption occurs [4].

The decorporation efficacy exhibits temporal dependence, with optimal outcomes achieved when treatment initiates within hours of contamination. However, therapeutic benefit persists even when administration delays occur, as Zinc-DTPA effectively chelates circulating radionuclides before tissue incorporation and mobilizes a fraction of deposited contaminants from reversible binding sites. Continuous monitoring through weekly bioassays (primarily urine radiobioassay) guides treatment duration, which may extend for months in cases of significant internal deposition [2] [4].

Special considerations apply to vulnerable populations: Zinc-DTPA constitutes the exclusive choice for pregnant patients due to calcium trisodium diethylenetriaminepentaacetate's potential fetal risks, while pediatric dosing follows weight-adjusted protocols (14 mg/kg). The compound's negligible oral bioavailability (<5%) precludes gastrointestinal absorption, necessitating intravenous or inhalation routes. Current research explores next-generation hydroxypyridinonate ligands that may offer enhanced actinide decorporation, though Zinc-DTPA remains the established standard for transuranic contamination [4] [6] [8].

Properties

CAS Number

23759-24-2

Product Name

Zinc-DTPA

IUPAC Name

zinc;2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate

Molecular Formula

C14H18N3O10Zn-3

Molecular Weight

453.7 g/mol

InChI

InChI=1S/C14H23N3O10.Zn/c18-10(19)5-15(1-3-16(6-11(20)21)7-12(22)23)2-4-17(8-13(24)25)9-14(26)27;/h1-9H2,(H,18,19)(H,20,21)(H,22,23)(H,24,25)(H,26,27);/q;+2/p-5

InChI Key

UVJDUBUJJFBKLD-UHFFFAOYSA-I

SMILES

C(CN(CC(=O)[O-])CC(=O)[O-])N(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Zn+2]

Synonyms

Ca-DTPA
CaDTPA
calcium trisodium pentetate
CaNa-DTPA
DETAPAC
Diethylenetriamine Pentaacetic Acid
DTPA
Indium DTPA
Indium-DTPA
Mn-Dtpa
Pentaacetic Acid, Diethylenetriamine
Pentacin
Pentacine
Pentaind
Pentetate Calcium Trisodium
Pentetate Zinc Trisodium
Pentetate, Calcium Trisodium
Pentetates
Pentetic Acid
Penthanil
Sn-DTPA
Zinc DTPA
Zinc-DTPA

Canonical SMILES

C(CN(CC(=O)[O-])CC(=O)[O-])N(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Zn+2]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.